Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate is an organic compound with a molecular formula of C11H15NO4. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group and a hydroxypropanoate ester group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate typically involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization and esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(6-methoxy-3-pyridyl)propanoate.
Reduction: Formation of 3-hydroxy-3-(6-methoxy-3-pyridyl)propanol.
Substitution: Formation of various substituted pyridylpropanoates depending on the alkyl halide used.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-Hydroxy-3-(4-methoxy-3-pyridyl)propanoate
- Ethyl 3-Hydroxy-3-(5-methoxy-3-pyridyl)propanoate
- Ethyl 3-Hydroxy-3-(6-ethoxy-3-pyridyl)propanoate
Uniqueness
Ethyl 3-Hydroxy-3-(6-methoxy-3-pyridyl)propanoate is unique due to the specific position of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
Properties
Molecular Formula |
C11H15NO4 |
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Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(6-methoxypyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H15NO4/c1-3-16-11(14)6-9(13)8-4-5-10(15-2)12-7-8/h4-5,7,9,13H,3,6H2,1-2H3 |
InChI Key |
SYRIDMNNNJZRSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CN=C(C=C1)OC)O |
Origin of Product |
United States |
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